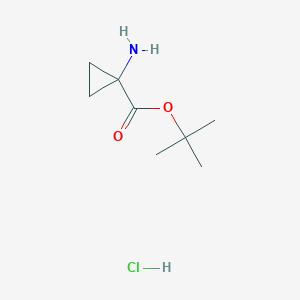

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride

Description

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride is a chemically modified derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid central to ethylene biosynthesis in plants. The compound features a tert-butyl ester group and a hydrochloride salt, which enhance its stability and solubility compared to ACC. While ACC is a direct precursor of ethylene, this derivative’s structural modifications may influence its biological activity, enzymatic interactions, and applications in agricultural or pharmaceutical contexts .

Properties

IUPAC Name |

tert-butyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(2,3)11-6(10)8(9)4-5-8;/h4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRIGJQXUBLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76126-47-1 | |

| Record name | tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific conditions, such as the presence of a base or a catalyst, and are conducted under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Peptidomimetics

Tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride is utilized in the synthesis of peptidomimetic compounds. These compounds mimic the structure of peptides while providing enhanced stability and bioavailability. Research has demonstrated that derivatives of this compound can serve as potent inhibitors for enzymes like caspases, which are involved in apoptosis and inflammation .

2. Glycine Receptor Modulation

The compound exhibits activity as a partial agonist at strychnine-insensitive glycine receptors. This property is crucial for developing therapeutic agents targeting neurological disorders, where modulation of glycine receptors can influence excitatory and inhibitory neurotransmission .

Agricultural Applications

1. Plant Growth Regulation

Tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride is investigated for its role in enhancing plant growth through its interaction with ethylene biosynthesis pathways. The compound acts as a precursor to 1-aminocyclopropane-1-carboxylic acid (ACCA), which influences ethylene production in plants, thereby modulating growth responses under stress conditions .

2. Stress Tolerance Enhancement

Studies have shown that applying this compound can improve plant resistance to environmental stressors such as drought and salinity. By regulating ethylene levels, it can enhance root development and overall plant resilience .

Biochemical Studies

1. Enzyme Activity Modulation

Research indicates that tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride can inhibit the activity of ACC deaminase enzymes in certain bacteria. This inhibition leads to increased levels of ACC, promoting ethylene production and influencing plant growth positively .

2. Chiral Recognition Studies

The compound has been used in studies focusing on chiral recognition within dipeptides containing 1-aminocyclopropane carboxylic acid. These studies provide insights into molecular interactions that could be leveraged for drug design .

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptidomimetics | Enhanced stability and bioavailability |

| Glycine receptor modulation | Potential treatment for neurological disorders | |

| Agricultural Sciences | Plant growth regulation | Improved growth responses under stress |

| Stress tolerance enhancement | Increased resilience to environmental stressors | |

| Biochemical Studies | Enzyme activity modulation | Enhanced ethylene production in plants |

| Chiral recognition studies | Insights for drug design |

Case Studies

Case Study 1: Peptidomimetic Inhibitors of Caspases

In a study focused on developing cyclic peptidomimetic inhibitors based on tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride, researchers synthesized various derivatives that exhibited nanomolar potency against caspases involved in inflammatory processes. These compounds showed promise for treating conditions like rheumatoid arthritis .

Case Study 2: Enhancing Maize Resistance through Ethylene Modulation

A study highlighted the application of 1-aminocyclopropane-1-carboxylic acid (derived from tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride) in maize cultivation. The application led to improved stress tolerance, demonstrating significant increases in yield under drought conditions by enhancing root biomass and overall plant health .

Mechanism of Action

The mechanism of action of tert-Butyl 1-aminocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates various physiological processes . The compound is converted to ethylene by the enzyme ACC oxidase, which catalyzes the final step in the ethylene biosynthesis pathway . In medicinal applications, it may interact with receptors or enzymes to exert its effects, although the exact mechanisms can vary depending on the specific context.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : ACC lacks the tert-butyl ester and hydrochloride groups, making it a smaller, zwitterionic molecule.

- Function : ACC is enzymatically converted to ethylene by ACC oxidase (ACCO) in plants. Elevated ethylene levels under stress (e.g., salinity, drought) inhibit plant growth, but ACC deaminase-producing bacteria mitigate this by cleaving ACC into α-ketobutyrate and ammonia .

- Applications : ACC is used to study ethylene signaling and stress responses. Its derivatives, like the tert-butyl compound, are designed to modulate ethylene pathways with enhanced stability.

| Property | ACC | tert-Butyl ACC Hydrochloride |

|---|---|---|

| Molecular Weight | ~101.1 g/mol | ~195.7 g/mol (estimated) |

| Solubility | High in water (zwitterionic) | Enhanced water solubility (HCl salt) |

| Enzymatic Susceptibility | Substrate for ACC deaminase/ACCO | Likely resistant due to tert-butyl group |

| Stability | Prone to oxidation | Improved stability (ester protection) |

ACC Deaminase Inhibitors (e.g., Tropolones)

ACC Deaminase-Producing Bacterial Metabolites

Agricultural Potential

- ACC Derivatives in Stress Mitigation: While ACC itself is transient, tert-butyl ACC hydrochloride’s stability could enable sustained ethylene regulation. For instance, ACC deaminase-overexpressing Mesorhizobium increases chickpea nodulation under salinity stress by 30–40% ; similar strategies might leverage stabilized ACC analogs.

- Ethylene Modulation : The compound’s resistance to enzymatic degradation could make it valuable in controlled-release formulations for crops prone to ethylene-mediated senescence.

Pharmacological Considerations

Biological Activity

Introduction

Tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride (TBACC) is a compound derived from the cyclopropane structure, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of TBACC, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

TBACC is characterized by its unique cyclopropane ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is , and it features a tert-butyl group that enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 176.64 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

| pH | Not specified |

1. Plant Growth Regulation

TBACC is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in the biosynthesis of ethylene, a key plant hormone. Studies indicate that TBACC may influence ethylene production, thereby affecting plant growth and development. Ethylene plays crucial roles in processes such as fruit ripening, flower senescence, and stress responses in plants .

2. Neuroprotective Effects

Recent research has highlighted the potential neuroprotective effects of TBACC. In vitro studies demonstrated that TBACC could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. The compound was shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting an anti-inflammatory mechanism .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of TBACC have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .

Case Study 1: Neuroprotective Effects Against Aβ Toxicity

A study published in Molecules investigated the effects of TBACC on astrocytes treated with Aβ1-42. The results indicated that TBACC treatment significantly reduced cell death by approximately 20% compared to untreated controls. This suggests a potential role for TBACC as a protective agent in neurodegenerative conditions .

Case Study 2: Regulation of Ethylene Biosynthesis

Research on tomato plants demonstrated that TBACC could modulate the activity of ACC synthase, an enzyme critical for ethylene production. By applying TBACC, researchers observed enhanced fruit ripening and improved stress tolerance in plants subjected to environmental stressors .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride?

The synthesis typically involves cyclopropanation of tert-butyl-protected precursors followed by amino group functionalization and HCl salt formation. Key steps include:

- Cyclopropane ring formation : Use of carbene insertion or [2+1] cycloaddition reactions with tert-butyl esters.

- Amino group introduction : Nucleophilic substitution or reductive amination under anhydrous conditions, often employing Boc-protection strategies to prevent side reactions .

- Salt formation : Reaction with HCl in polar solvents (e.g., ethyl acetate or methanol) to precipitate the hydrochloride salt.

Basic: How can researchers characterize the purity and structure of this compound?

Methodological approaches include:

- Chromatography : HPLC or LC/MS with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid) for purity assessment .

- Spectroscopy :

- NMR : H and C NMR to confirm cyclopropane ring geometry and Boc-group integrity.

- IR : Peaks at ~1680–1720 cm for carbonyl groups and ~3300 cm for ammonium HCl stretches.

- Elemental analysis : Verify Cl content (~15–20% by weight) to confirm stoichiometric HCl salt formation .

Basic: What are the stability considerations for this compound under laboratory storage?

- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group.

- Decomposition risks : Exposure to moisture or basic conditions can cleave the tert-butyl ester, releasing cyclopropane-1-carboxylic acid derivatives. Monitor via TLC or HPLC for degradation .

Advanced: How does the cyclopropane ring influence reaction mechanisms in medicinal chemistry applications?

The strained cyclopropane ring enhances reactivity in:

- Ring-opening reactions : Acts as an electrophilic partner in nucleophilic additions, enabling functionalization for drug candidates.

- Conformational restriction : Stabilizes bioactive conformations in enzyme-inhibitor complexes (e.g., protease inhibitors). Computational modeling (DFT or MD simulations) is recommended to predict regioselectivity .

Advanced: What experimental design optimizes enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amines with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for stereocontrol.

- Dynamic kinetic resolution : Employ enzymes like lipases in biphasic systems to resolve racemic mixtures .

- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to quantify enantiomeric excess .

Advanced: How should researchers address contradictions in reported biological activity data?

Common discrepancies arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may confound bioassays. Repurify via recrystallization (ethanol/water) .

- Assay variability : Standardize cell-based assays using positive controls (e.g., known kinase inhibitors) and validate with orthogonal methods (SPR vs. fluorescence polarization) .

Advanced: What strategies enhance solubility for in vivo pharmacokinetic studies?

- Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations.

- Prodrug derivatization : Convert the carboxylate to a methyl ester or amide for improved membrane permeability .

- pH adjustment : Solubilize the HCl salt in buffered solutions (pH 3–4) to prevent precipitation .

Advanced: How can computational methods predict metabolic pathways for this compound?

- In silico tools : Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., cyclopropane ring oxidation or Boc-group cleavage).

- In vitro validation : Incubate with liver microsomes and analyze metabolites via LC-HRMS .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

- Batch vs. flow chemistry : Flow systems reduce exothermic risks during cyclopropanation.

- Workup optimization : Replace column chromatography with aqueous extraction (e.g., tert-butyl methyl ether/water) for greener processing .

Advanced: How does the compound interact with biological targets like GPCRs or kinases?

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets or allosteric sites.

- Mutagenesis assays : Identify critical residues (e.g., Lys or Asp in catalytic domains) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.